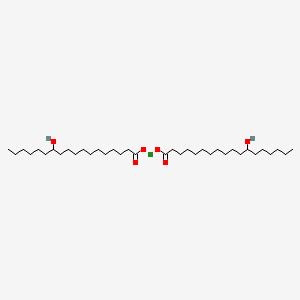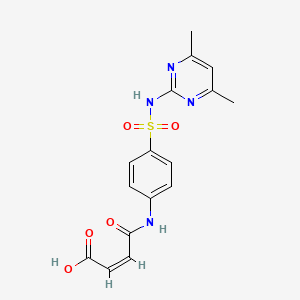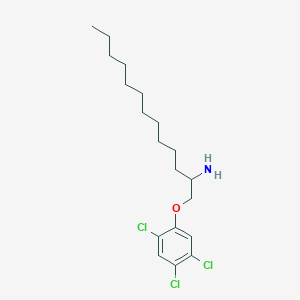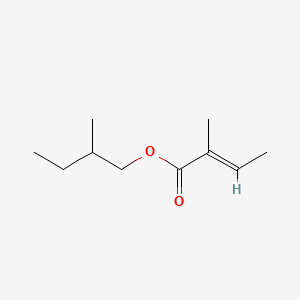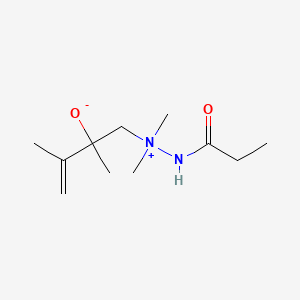
Einecs 298-293-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Numéro CAS 298-293-5 est un composé chimique figurant dans l'inventaire européen des substances chimiques commerciales existantes (EINECS). Cet inventaire comprend les substances qui étaient disponibles dans le commerce dans la Communauté européenne entre le 1er janvier 1971 et le 18 septembre 1981 . Le composé est reconnu pour ses propriétés uniques et ses applications dans divers domaines scientifiques.
Analyse Des Réactions Chimiques
Numéro CAS 298-293-5 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions spécifiques utilisés dans ces réactions dépendent des produits souhaités et de la nature du composé. Les réactifs courants peuvent inclure des agents oxydants, des agents réducteurs et des nucléophiles. Les principaux produits formés à partir de ces réactions peuvent varier considérablement en fonction des conditions de réaction et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Numéro CAS 298-293-5 a un large éventail d'applications dans la recherche scientifique. Il est utilisé en chimie pour étudier les mécanismes de réaction et développer de nouvelles méthodologies de synthèse. En biologie, il peut être utilisé comme réactif ou comme sonde pour étudier les processus biologiques. En médecine, il pourrait être impliqué dans le développement de nouveaux médicaments ou agents thérapeutiques. Sur le plan industriel, il peut être utilisé dans la production de divers produits chimiques .
Mécanisme d'action
Le mécanisme d'action du Numéro CAS 298-293-5 implique son interaction avec des cibles et des voies moléculaires spécifiques. Le mécanisme exact dépend de la nature du composé et de ses applications. Par exemple, dans un contexte biologique, il peut interagir avec des enzymes ou des récepteurs pour exercer ses effets. Les voies moléculaires impliquées peuvent inclure les voies de transduction du signal, les voies métaboliques ou d'autres processus cellulaires .
Applications De Recherche Scientifique
Einecs 298-293-5 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a reagent or a probe to study biological processes. In medicine, it could be involved in the development of new drugs or therapeutic agents. Industrially, it may be used in the production of various chemical products .
Mécanisme D'action
The mechanism of action of Einecs 298-293-5 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the nature of the compound and its applications. For example, in a biological context, it may interact with enzymes or receptors to exert its effects. The molecular pathways involved can include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparaison Avec Des Composés Similaires
Numéro CAS 298-293-5 peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Les composés similaires peuvent inclure ceux qui ont des structures ou des propriétés chimiques comparables. La comparaison peut se concentrer sur des aspects tels que la réactivité, la stabilité et les applications. Certains composés similaires peuvent inclure d'autres entrées de l'inventaire EINECS ayant des structures chimiques apparentées .
Méthodes De Préparation
La préparation du Numéro CAS 298-293-5 implique des voies de synthèse et des conditions de réaction spécifiques. Des informations détaillées sur les voies de synthèse exactes et les méthodes de production industrielle de ce composé ne sont pas facilement disponibles dans le domaine public . En général, la synthèse de tels composés implique plusieurs étapes, y compris la sélection de matières premières appropriées, les conditions de réaction et les procédés de purification.
Propriétés
Numéro CAS |
93803-23-7 |
|---|---|
Formule moléculaire |
C21H28N2O11 |
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-oxopentanedioic acid |
InChI |
InChI=1S/2C8H11NO3.C5H6O5/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;6-3(5(9)10)1-2-4(7)8/h2*2,10-12H,3-4H2,1H3;1-2H2,(H,7,8)(H,9,10) |
Clé InChI |
HLHOWSKWLNNCMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1O)CO)CO.CC1=NC=C(C(=C1O)CO)CO.C(CC(=O)O)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


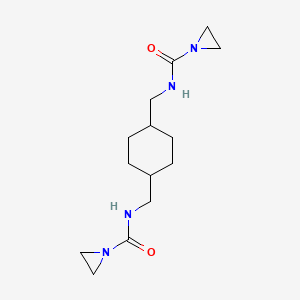
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone](/img/structure/B12709884.png)


![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)

